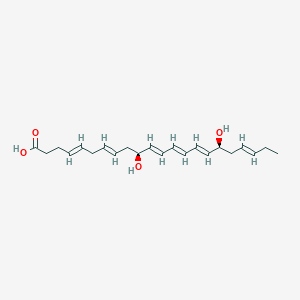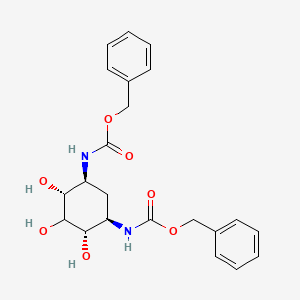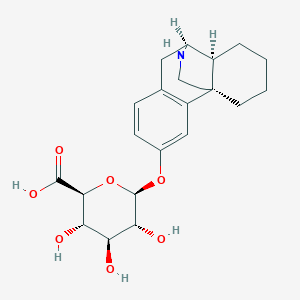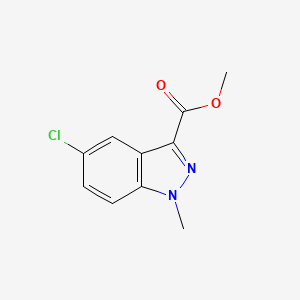
(4E,7E,10S,11E,13E,15E,17S,19E)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10(S),17(S)-Dihydroxy-docosahexaenoic acid is a specialized pro-resolving lipid mediator derived from docosahexaenoic acid (DHA). It plays a crucial role in resolving inflammation and promoting tissue repair. This compound is part of the family of resolvins, which are known for their anti-inflammatory and pro-resolving properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10(S),17(S)-dihydroxy-docosahexaenoic acid typically involves the enzymatic oxidation of docosahexaenoic acid. This process is catalyzed by lipoxygenases, which introduce hydroperoxy groups at specific positions on the DHA molecule. Subsequent reduction of these hydroperoxy intermediates yields the dihydroxy product.
Industrial Production Methods: Industrial production of 10(S),17(S)-dihydroxy-docosahexaenoic acid can be achieved through biotechnological methods involving the use of genetically engineered microorganisms that express the necessary lipoxygenase enzymes. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 10(S),17(S)-dihydroxy-docosahexaenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form more complex lipid mediators.
Reduction: Reduction reactions can convert hydroperoxy intermediates to hydroxy derivatives.
Substitution: Functional groups on the molecule can be substituted with other groups to modify its properties.
Common Reagents and Conditions:
Oxidation: Catalyzed by lipoxygenases in the presence of oxygen.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Requires specific catalysts and reaction conditions depending on the desired substitution.
Major Products Formed:
Oxidation: Leads to the formation of more complex lipid mediators.
Reduction: Produces hydroxy derivatives of the original compound.
Substitution: Results in modified lipid mediators with altered biological activities.
Aplicaciones Científicas De Investigación
10(S),17(S)-dihydroxy-docosahexaenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and reduction reactions.
Biology: Investigated for its role in cellular signaling and inflammation resolution.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of anti-inflammatory drugs and dietary supplements.
Mecanismo De Acción
The mechanism of action of 10(S),17(S)-dihydroxy-docosahexaenoic acid involves its interaction with specific receptors on cell surfaces, such as G-protein-coupled receptors (GPCRs). Upon binding to these receptors, the compound activates signaling pathways that lead to the resolution of inflammation and promotion of tissue repair. Key molecular targets include enzymes involved in the biosynthesis of other pro-resolving lipid mediators and transcription factors that regulate inflammatory gene expression.
Comparación Con Compuestos Similares
- 10(S),17(S)-dihydroxy-docosapentaenoic acid
- 17(S)-hydroxy-docosahexaenoic acid
- Resolvin D1
Comparison: 10(S),17(S)-dihydroxy-docosahexaenoic acid is unique in its dual hydroxy groups at specific positions, which confer distinct anti-inflammatory and pro-resolving properties. Compared to similar compounds, it has a higher potency in resolving inflammation and promoting tissue repair. Its specific stereochemistry also plays a crucial role in its biological activity, making it a valuable compound for therapeutic applications.
Propiedades
Fórmula molecular |
C22H32O4 |
|---|---|
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
(4E,7E,10S,11E,13E,15E,17S,19E)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O4/c1-2-3-10-15-20(23)17-12-8-9-13-18-21(24)16-11-6-4-5-7-14-19-22(25)26/h3,5-13,17-18,20-21,23-24H,2,4,14-16,19H2,1H3,(H,25,26)/b7-5+,9-8+,10-3+,11-6+,17-12+,18-13+/t20-,21-/m0/s1 |
Clave InChI |
CRDZYJSQHCXHEG-XBRKHTCQSA-N |
SMILES isomérico |
CC/C=C/C[C@@H](/C=C/C=C/C=C/[C@H](C/C=C/C/C=C/CCC(=O)O)O)O |
SMILES canónico |
CCC=CCC(C=CC=CC=CC(CC=CCC=CCCC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12340332.png)

![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B12340347.png)
![(2E)-2-[(4-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B12340353.png)

![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12340361.png)

![12-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)dodecanoic acid](/img/structure/B12340383.png)

![ethyl N-[(2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoyl]carbamate](/img/structure/B12340399.png)
![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}]ethyl methanethiosulfonate](/img/structure/B12340401.png)
![3-chloro-2-[(E)-2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12340402.png)

![(3S,10s,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,5,6,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthren-3-ol](/img/structure/B12340418.png)
